molecular formula C15H15N5S B2974613 N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 477845-75-3

N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2974613
CAS RN: 477845-75-3
M. Wt: 297.38
InChI Key: BXUFXWVABMQPFJ-UHFFFAOYSA-N
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Description

Pyrazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological and pharmacological activities . They are fused nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are known to exhibit promising pharmacological properties including antiviral, antimicrobial, antitumor, and other activities .

Scientific Research Applications

Synthesis and Characterization

A study by Titi et al. (2020) delves into the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, including compounds similar to N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This research highlights the compound's structural intricacies and potential biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial Applications

El‐Wahab et al. (2015) explored the use of similar pyrimidine derivatives as antimicrobial additives in polyurethane varnish and printing ink, demonstrating the compound's potential in enhancing antimicrobial properties in various applications (El‐Wahab et al., 2015).

Chemical Reactions and Molecular Structures

Research by Erkin and Ramsh (2014) on the reaction of similar compounds with heterocyclic CH acids provided insights into the chemical behavior and the possibility of creating new molecules with potential applications in medicinal chemistry (Erkin & Ramsh, 2014).

Crystallographic Analysis

Avasthi et al. (2002) conducted a study on the dimeric layered structure of a compound closely related to N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, emphasizing the importance of crystallographic analysis in understanding molecular interactions and structures (Avasthi et al., 2002).

Exploration of Chemical Properties

The work by Bentya et al. (2011) on the synthesis of new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives showcases the diverse chemical reactions and properties that compounds like N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo, further expanding their potential applications in scientific research (Bentya et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not known, some pyrazolopyrimidines have been found to inhibit cell division and/or induce apoptosis in tumor cells .

properties

IUPAC Name

6-methylsulfanyl-1-phenyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-3-9-16-13-12-10-17-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-2/h3-8,10H,1,9H2,2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUFXWVABMQPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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